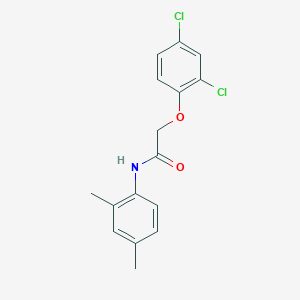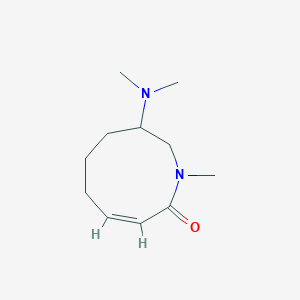
3-(5-(4-Bromophenyl)-2-furyl)-N-(4-methoxybenzyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-(4-Bromophenyl)-2-furyl)-N-(4-methoxybenzyl)propanamide is an organic compound that features a bromophenyl group, a furan ring, and a methoxybenzyl group
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(5-(4-Bromphenyl)-2-furyl)-N-(4-Methoxybenzyl)propanamid umfasst typischerweise mehrstufige organische Reaktionen. Eine gängige Methode umfasst die folgenden Schritte:
Bildung des Furanrings: Dies kann durch Cyclisierung geeigneter Vorläufer unter sauren oder basischen Bedingungen erreicht werden.
Einführung der Bromphenylgruppe: Dieser Schritt beinhaltet häufig eine Bromierungsreaktion unter Verwendung von Brom oder N-Bromsuccinimid (NBS) als Bromierungsmittel.
Anlagerung der Methoxybenzylgruppe: Dies kann durch eine nucleophile Substitutionsreaktion erfolgen, bei der die Methoxybenzylgruppe unter Verwendung eines geeigneten Nucleophils eingeführt wird.
Bildung des Propanamids: Der letzte Schritt umfasst die Bildung der Amidbindung, typischerweise durch eine Kondensationsreaktion zwischen einem Amin und einem Carbonsäurederivat.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung würden wahrscheinlich die Optimierung der oben genannten Synthesewege beinhalten, um die Ausbeute und Reinheit zu maximieren und gleichzeitig Kosten und Umweltauswirkungen zu minimieren. Dies könnte die Verwendung von kontinuierlichen Durchflussreaktoren, fortschrittlichen Reinigungstechniken und Prinzipien der grünen Chemie umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-(5-(4-Bromphenyl)-2-furyl)-N-(4-Methoxybenzyl)propanamid kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Der Furanring und die Methoxybenzylgruppe können unter geeigneten Bedingungen oxidiert werden.
Reduktion: Die Bromphenylgruppe kann zu einer Phenylgruppe reduziert werden, indem man Reduktionsmittel wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators verwendet.
Substitution: Das Bromatom in der Bromphenylgruppe kann durch andere Nucleophile wie Amine oder Thiole substituiert werden.
Gängige Reagenzien und Bedingungen
Oxidation: Gängige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Gängige Reduktionsmittel sind Wasserstoffgas (H₂) mit einem Palladiumkatalysator (Pd/C) und Natriumborhydrid (NaBH₄).
Substitution: Gängige Nucleophile sind Amine (R-NH₂) und Thiole (R-SH), die oft in Gegenwart einer Base wie Natriumhydroxid (NaOH) verwendet werden.
Hauptprodukte
Oxidation: Oxidierte Derivate des Furanrings und der Methoxybenzylgruppe.
Reduktion: Phenylderivate der Verbindung.
Substitution: Substituierte Derivate, bei denen das Bromatom durch andere funktionelle Gruppen ersetzt wird.
Wissenschaftliche Forschungsanwendungen
3-(5-(4-Bromphenyl)-2-furyl)-N-(4-Methoxybenzyl)propanamid hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein in der organischen Synthese zur Herstellung komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und antikanzerogener Eigenschaften.
Medizin: Untersucht auf seine potenzielle Verwendung als pharmazeutisches Zwischenprodukt oder Wirkstoff.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie Polymeren und Beschichtungen verwendet.
Wirkmechanismus
Der Wirkmechanismus von 3-(5-(4-Bromphenyl)-2-furyl)-N-(4-Methoxybenzyl)propanamid hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die genauen beteiligten Pfade hängen vom jeweiligen biologischen Kontext und der Art der Interaktionen ab.
Wissenschaftliche Forschungsanwendungen
3-(5-(4-Bromophenyl)-2-furyl)-N-(4-methoxybenzyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(5-(4-bromophenyl)-2-furyl)-N-(4-methoxybenzyl)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-(5-(4-Chlorphenyl)-2-furyl)-N-(4-Methoxybenzyl)propanamid
- 3-(5-(4-Methylphenyl)-2-furyl)-N-(4-Methoxybenzyl)propanamid
- 3-(5-(4-Fluorphenyl)-2-furyl)-N-(4-Methoxybenzyl)propanamid
Einzigartigkeit
3-(5-(4-Bromphenyl)-2-furyl)-N-(4-Methoxybenzyl)propanamid ist durch das Vorhandensein des Bromatoms einzigartig, das seine Reaktivität und Interaktionen beeinflussen kann. Das Bromatom kann an Halogenbindungen teilnehmen und eine Stelle für die weitere Funktionalisierung durch Substitutionsreaktionen sein.
Eigenschaften
CAS-Nummer |
853331-12-1 |
|---|---|
Molekularformel |
C21H20BrNO3 |
Molekulargewicht |
414.3 g/mol |
IUPAC-Name |
3-[5-(4-bromophenyl)furan-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide |
InChI |
InChI=1S/C21H20BrNO3/c1-25-18-8-2-15(3-9-18)14-23-21(24)13-11-19-10-12-20(26-19)16-4-6-17(22)7-5-16/h2-10,12H,11,13-14H2,1H3,(H,23,24) |
InChI-Schlüssel |
BCSMPFFQZHRQIL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CNC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1-[2-(Hydroxymethyl)phenyl]cyclohexanol](/img/structure/B11940976.png)




